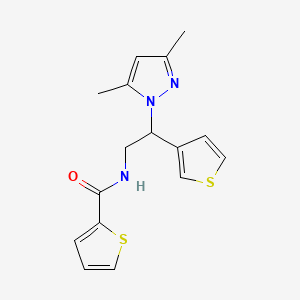

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS2/c1-11-8-12(2)19(18-11)14(13-5-7-21-10-13)9-17-16(20)15-4-3-6-22-15/h3-8,10,14H,9H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMOAQOEXYCCOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C2=CC=CS2)C3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that exhibits significant biological activity due to its unique structural features, including a pyrazole ring and a thiophene moiety. This article explores the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is C₁₅H₁₈N₂O₃S. The compound features:

- Pyrazole Ring : Known for its diverse biological activities.

- Thiophene Moiety : Enhances the compound's interaction with biological targets.

- Carboxamide Group : Contributes to solubility and binding affinity.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing pyrazole and thiophene structures. For instance, derivatives similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide demonstrated significant antibacterial activity against various pathogens.

| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |

|---|---|---|

| 7b | 0.22 - 0.25 μg/mL | Staphylococcus aureus |

| 4a | 0.30 μg/mL | Escherichia coli |

These results suggest that the compound could inhibit biofilm formation and bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

2. Anticancer Activity

The pyrazole moiety is recognized for its anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines.

The mechanism of action may involve the modulation of cell signaling pathways and induction of apoptosis in cancer cells .

3. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. Compounds with similar structures have shown to reduce pro-inflammatory cytokine production in vitro.

This suggests that N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide may possess therapeutic potential in treating inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrazole derivatives against Staphylococcus aureus. The results indicated that compounds with thiophene substitutions exhibited enhanced activity compared to those without, suggesting that structural modifications can significantly impact biological efficacy .

Case Study 2: Anticancer Mechanisms

In another study focusing on lung cancer cell lines, a series of pyrazole-based compounds were tested for their ability to induce apoptosis. The findings revealed that specific substitutions on the pyrazole ring increased cytotoxicity against A549 cells, highlighting the importance of structural diversity in drug design .

Comparison with Similar Compounds

Structural Features and Heterocyclic Variations

Pyrazole-Containing Thiophene Carboxamides

- Target Compound: The pyrazole ring (3,5-dimethyl) is directly attached to the ethyl linker, while the thiophen-3-yl group introduces steric and electronic effects. This configuration contrasts with compounds like 5-Amino-3-methyl-4-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)carbonyl]thiophene-2-carboxamide (Compound 6, ), which features a partially saturated pyrazolone ring. The dihydro-pyrazole in Compound 6 may reduce aromaticity compared to the fully unsaturated pyrazole in the target compound .

- N-(2-Nitrophenyl)thiophene-2-carboxamide (): This analog replaces the pyrazole-ethyl-thiophen-3-yl side chain with a nitro-substituted phenyl group. The dihedral angle between the thiophene and benzene rings (8.5–13.5°) is comparable to furan-based analogs, suggesting similar conformational flexibility .

Thiadiazole and Imidazole Derivatives

- 5-Pyridinyl-1,3,4-thiadiazole-2-carboxamides (): These compounds replace pyrazole with a thiadiazole core. For example, N-(3-chlorophenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18l) has a melting point of 175–177°C, indicating higher thermal stability than many pyrazole-thiophene hybrids .

- Imidazole-Thiophene Hybrids (): Compounds like 2-methyl-5-nitro-1-[2-[1-phenyl-2-(thiophen-3-yl)ethoxy]ethyl]-1H-imidazole (5b) incorporate imidazole rings, which may enhance nitro-group-mediated reactivity compared to pyrazole systems .

Physicochemical Properties

Key Observations :

- The nitro-substituted derivative () exhibits the highest melting point (397°C), likely due to strong intermolecular interactions (e.g., C–H⋯O/S) absent in the target compound .

Q & A

Q. How can high-throughput screening (HTS) pipelines prioritize derivatives for further development?

- Methodological Answer : Use 96-well plates for parallel synthesis and robotic liquid handling. Screen against panels of targets (e.g., kinase inhibitors, antimicrobial panels). Apply machine learning (Random Forest, SVM) to predict bioactivity from molecular descriptors (logP, topological polar surface area). Validate hits with dose-response curves and ADMETox profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.